Cas no 2137036-24-7 (2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)-)

2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- is a chiral sulfonyl chloride derivative with a tetrahydro-2H-pyran backbone. Its stereospecific (2R,6S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The methanesulfonyl chloride moiety provides a reactive handle for nucleophilic substitution, facilitating the introduction of sulfonate groups in complex molecules. The tetrahydro-2,6-dimethylpyran structure enhances stability while maintaining reactivity. This compound is particularly useful in fine chemical synthesis, where precise stereocontrol and functional group compatibility are critical. Its well-defined chiral environment makes it suitable for producing enantiomerically enriched intermediates in drug development and specialty chemistry.
2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- structure
2137036-24-7 structure
Product name:2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)-
CAS No:2137036-24-7
MF:C8H15ClO3S
Molecular Weight:226.720900774002
CID:6454540

2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)-
    • インチ: 1S/C8H15ClO3S/c1-6-3-8(4-7(2)12-6)5-13(9,10)11/h6-8H,3-5H2,1-2H3/t6-,7+,8?
    • InChIKey: NKVJHBIIOAKEEJ-DHBOJHSNSA-N
    • SMILES: [C@H]1(C)O[C@@H](C)CC(CS(Cl)(=O)=O)C1

じっけんとくせい

  • 密度みつど: 1.187±0.06 g/cm3(Predicted)
  • Boiling Point: 309.5±15.0 °C(Predicted)

2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-658375-5.0g
[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride
2137036-24-7 95.0%
5.0g
$2858.0 2025-03-13
Enamine
EN300-658375-1.0g
[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride
2137036-24-7 95.0%
1.0g
$986.0 2025-03-13
Enamine
EN300-658375-0.25g
[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride
2137036-24-7 95.0%
0.25g
$906.0 2025-03-13
Enamine
EN300-658375-0.1g
[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride
2137036-24-7 95.0%
0.1g
$867.0 2025-03-13
Enamine
EN300-658375-0.5g
[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride
2137036-24-7 95.0%
0.5g
$946.0 2025-03-13
Enamine
EN300-658375-2.5g
[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride
2137036-24-7 95.0%
2.5g
$1931.0 2025-03-13
Enamine
EN300-658375-10.0g
[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride
2137036-24-7 95.0%
10.0g
$4236.0 2025-03-13
Enamine
EN300-658375-0.05g
[(2R,6S)-2,6-dimethyloxan-4-yl]methanesulfonyl chloride
2137036-24-7 95.0%
0.05g
$827.0 2025-03-13

2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- 関連文献

2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)-に関する追加情報

Comprehensive Guide to 2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- (CAS No. 2137036-24-7)

2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- (CAS No. 2137036-24-7) is a specialized chiral sulfonyl chloride derivative widely used in pharmaceutical and organic synthesis. This compound belongs to the class of tetrahydro-2H-pyran derivatives, which are increasingly important in drug discovery and fine chemical manufacturing. Its unique stereochemistry at the 2R,6S positions makes it particularly valuable for creating enantiomerically pure compounds.

The growing interest in chiral building blocks for drug development has significantly increased demand for compounds like 2H-Pyran-4-methanesulfonyl chloride. Researchers are particularly interested in its application for synthesizing asymmetric catalysts and pharmaceutical intermediates. Recent trends in green chemistry have also spotlighted this compound due to its potential in atom-economical reactions.

From a structural perspective, the tetrahydro-2,6-dimethyl-2H-pyran core provides excellent stability while the methanesulfonyl chloride group offers high reactivity for further functionalization. This combination makes it ideal for multi-step organic synthesis where both stability and controlled reactivity are required. The compound's stereospecificity is particularly valuable in developing targeted therapies where enantiomeric purity is crucial.

In pharmaceutical applications, (2R,6S)-2H-Pyran-4-methanesulfonyl chloride serves as a key intermediate for various drug candidates. Its use has been reported in the synthesis of potential CNS-active compounds and enzyme inhibitors. The compound's compatibility with numerous coupling reactions makes it versatile for medicinal chemistry applications.

The market for chiral sulfonyl chlorides like this compound has grown substantially, driven by the pharmaceutical industry's need for enantioselective synthesis. Manufacturers are developing improved production methods to meet the increasing demand for high-purity (2R,6S)-isomers. Recent advancements in asymmetric catalysis have further expanded its potential applications.

From a synthetic chemistry perspective, CAS 2137036-24-7 offers several advantages. The compound shows excellent reactivity in nucleophilic substitution reactions while maintaining good stability under various conditions. Its tetrahydro-2H-pyran structure contributes to improved solubility in organic solvents compared to simpler sulfonyl chlorides, making it particularly useful for solution-phase synthesis.

Quality control of 2H-Pyran-4-methanesulfonyl chloride, tetrahydro-2,6-dimethyl-, (2R,6S)- typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the compound's enantiomeric purity and structural integrity. These quality measures are critical for its use in pharmaceutical manufacturing.

Storage and handling recommendations for this compound emphasize protection from moisture and careful temperature control. While not classified as hazardous under standard regulations, proper laboratory practices should be followed when working with sulfonyl chloride derivatives to ensure safety and maintain product quality.

The future outlook for 2137036-24-7 appears promising, with ongoing research exploring new applications in bioconjugation chemistry and material science. Its combination of structural features and reactivity continues to attract interest from both academic and industrial researchers working on next-generation chemical solutions.

For researchers considering this compound, it's important to note that the (2R,6S)-configuration offers distinct advantages over racemic mixtures in many applications. The defined stereochemistry enables more predictable reaction outcomes and cleaner product profiles, which is particularly valuable in process chemistry and scale-up operations.

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